Fmoc-2-amino-3-hydroxypentanoic acid
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Overview
Description
“Fmoc-2-amino-3-hydroxypentanoic acid” is a biochemical used for proteomics research . It is used as an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, is a well-studied area. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is frequently used as a protecting group for amines . The particular emphasis is given to the preparation of building blocks for use in solid-phase glycopeptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy .
Molecular Structure Analysis
The molecular formula of Fmoc-2-amino-3-hydroxypentanoic acid is C20H21NO5, and its molecular weight is 355.39 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-2-amino-3-hydroxypentanoic acid has unique properties that make it an excellent bio-organic scaffold for diverse applications. It has attracted great interest due to its ease of synthesis and applications as functional materials .
Scientific Research Applications
Self-Assembly and Functional Material Fabrication
Fmoc-modified amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, are notable for their self-assembly features. These properties are primarily due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics are critical in applications like cell cultivation, bio-templating, optical applications, drug delivery, and the development of materials with catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Chromogenic Protease Substrates
Fmoc-2-amino-3-hydroxypentanoic acid has been utilized in the synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates. This application is particularly relevant in detecting HIV-protease activity, contributing to advancements in biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Optical Property Modulation
The Fmoc group's optical properties can be modulated through pH-dependent self-assembly. This characteristic is exemplified in studies involving Fmoc-5-aminopentanoic acid (a model similar to Fmoc-2-amino-3-hydroxypentanoic acid), where variations in pH lead to different self-assembled structures with distinct optical properties (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).
Antibacterial Hydrogelators
Fmoc amino acid/peptide functionalized cationic amphiphiles, including those derived from Fmoc-2-amino-3-hydroxypentanoic acid, have been developed as antibacterial hydrogelators. These materials exhibit potent antibacterial activity due to their ability to penetrate cell membranes, highlighting their potential in medical applications (Debnath, Shome, Das, & Das, 2010).
Future Directions
Fmoc-protected single amino acids have shown potential for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are novel scaffolds for diverse applications, including antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJOSVYDOHRGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-amino-3-hydroxypentanoic acid |
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